molecular formula C10H7BrN2O B15202459 6-Bromo-3-phenylpyridazin-4-ol

6-Bromo-3-phenylpyridazin-4-ol

Cat. No.: B15202459
M. Wt: 251.08 g/mol
InChI Key: JZOZZDCUSWCAAJ-UHFFFAOYSA-N
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Description

Significance of Pyridazinone Heterocycles in Modern Organic and Materials Chemistry

Pyridazinone heterocycles, the tautomeric form of hydroxypyridazines, are recognized as "wonder nuclei" in medicinal chemistry due to their wide spectrum of biological activities. organic-chemistry.orgrsc.org These scaffolds are integral to a variety of pharmaceuticals and agrochemicals. nih.govdigitellinc.com Their utility stems from the ease of functionalization at various positions on the ring, making them attractive building blocks for the design of new therapeutic agents. rsc.org Pyridazine (B1198779) derivatives have demonstrated a vast array of pharmacological effects, including but not limited to, antimicrobial, antiviral, anti-inflammatory, analgesic, antihypertensive, anticancer, and anticonvulsant properties. organic-chemistry.orgdigitellinc.com

In the realm of materials science, the unique electronic and photophysical properties of the pyridazine ring have garnered interest. chemtube3d.com The presence of two adjacent nitrogen atoms imparts a significant dipole moment, which can influence molecular packing and intermolecular interactions, crucial for the design of functional organic materials. chemtube3d.com Research into pyridazine-based materials has explored their potential in electronics, with studies focusing on their use in conducting materials and as components of organic light-emitting diodes (OLEDs).

Historical Context and Evolution of Substituted Pyridazin-4-ol Synthesis and Applications

The first synthesis of a pyridazine derivative was reported by Emil Fischer, who prepared it through the condensation of phenylhydrazine (B124118) and levulinic acid. nih.gov The parent pyridazine heterocycle was later synthesized by the oxidation of benzocinnoline followed by decarboxylation. nih.gov A more common route to these compounds involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648). nih.govacs.org

The development of pyridazinone-containing drugs saw a significant rise in the 1980s, particularly with the introduction of phosphodiesterase 3 (PDE3) inhibitors used as cardiotonic agents. clockss.org Over the years, synthetic methodologies have evolved to allow for the creation of a diverse library of substituted pyridazinones. Modern synthetic strategies include Lewis acid-mediated inverse-electron-demand Diels-Alder reactions to produce functionalized pyridazines, including 3-bromo-pyridazines. organic-chemistry.org Copper-catalyzed cyclization reactions have also been employed to afford 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org

The applications of pyridazine derivatives have expanded beyond medicine into agriculture, where they are found in herbicides like credazine, pyridafol, and pyridate. nih.govrsc.org

Structural and Electronic Features of the Pyridazin-4-ol Scaffold

The pyridazine ring is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms. This arrangement of nitrogen atoms results in a molecule with a high dipole moment and weak basicity. These properties are key to its role in molecular recognition, influencing π-π stacking interactions and hydrogen bonding capacity, which are vital for drug-target interactions.

Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the electronic properties of pyridazine derivatives. chemtube3d.com These studies help in understanding the charge density, bonding orbitals, and electrostatic potential, providing insights into potential reaction sites and intermolecular interactions. The HOMO-LUMO energy gap is a critical parameter that helps in predicting the chemical reactivity and kinetic stability of the molecule.

The introduction of substituents onto the pyridazin-4-ol scaffold significantly modulates its electronic and steric properties. For instance, a phenyl group at the 3-position introduces a bulky aromatic substituent that can engage in π-stacking interactions. A bromine atom at the 6-position acts as an electron-withdrawing group and provides a handle for further functionalization through cross-coupling reactions.

Tautomeric Considerations in Hydroxypyridazine Systems

Hydroxypyridazines, including 6-Bromo-3-phenylpyridazin-4-ol, can exist in tautomeric forms. The equilibrium between the hydroxy form (pyridazin-4-ol) and the keto form (pyridazin-4-one) is a crucial aspect of their chemistry. rsc.org In many cases, the pyridazinone form is the more stable tautomer. rsc.org The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring.

For example, studies on 3,4,5-trimercaptopyridazine have shown that it primarily exists in the N(2)H tautomeric form. The tautomeric state of these molecules is significant as it can affect their chemical reactivity and biological activity. Spectroscopic techniques like UV and NMR spectroscopy are instrumental in determining the predominant tautomeric form in different environments.

Identification of Key Research Directions for this compound

While specific research on this compound is limited in publicly available literature, its structural features suggest several promising research directions.

Synthesis and Functionalization: Developing efficient and regioselective synthetic routes to this compound is a primary research goal. The bromine atom at the 6-position serves as a versatile handle for introducing a wide range of functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This would allow for the creation of a library of novel derivatives for biological screening.

Biological Evaluation: Given the broad spectrum of biological activities associated with pyridazinones, this compound and its derivatives are prime candidates for screening against various therapeutic targets. Areas of interest include anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities. organic-chemistry.orgchemtube3d.com

Structural and Physicochemical Studies: Detailed characterization of this compound using techniques such as X-ray crystallography, NMR, and computational modeling is essential. These studies would provide valuable insights into its three-dimensional structure, electronic properties, and tautomeric equilibrium, which are crucial for understanding its reactivity and for structure-based drug design.

Materials Science Applications: The presence of the phenyl and bromo substituents on the pyridazinone core suggests that this molecule could be a building block for novel organic materials with interesting photophysical or electronic properties.

Data Tables

Table 1: Physicochemical Properties of Pyridazine

PropertyValueReference
Molecular Formula C₄H₄N₂ nih.gov
Molar Mass 80.090 g·mol⁻¹ nih.gov
Appearance Colorless liquid nih.gov
Boiling Point 208 °C nih.gov
Solubility in water Miscible nih.gov

Table 2: Common Synthetic Routes to Pyridazines

Reaction TypeReactantsProductReference
Condensation 1,4-Diketone/4-Ketoacid + HydrazineDihydropyridazine/Pyridazine nih.govacs.org
Inverse-electron-demand Diels-Alder 3-Monosubstituted s-tetrazine + Silyl (B83357) enol etherFunctionalized Pyridazine organic-chemistry.org
Copper-catalyzed Cyclization β,γ-Unsaturated hydrazones1,6-Dihydropyridazine organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

6-bromo-3-phenyl-1H-pyridazin-4-one

InChI

InChI=1S/C10H7BrN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14)

InChI Key

JZOZZDCUSWCAAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=CC2=O)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 3 Phenylpyridazin 4 Ol and Its Functionalized Analogues

Derivatization from Precursor Pyridazinone Structures

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts, in conjunction with various ligands and reaction conditions, facilitate a range of transformations on the 6-bromo-3-phenylpyridazin-4-ol scaffold. These reactions allow for the introduction of diverse substituents, leading to a wide array of functionalized analogues.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organohalides and organoboron compounds. nih.govresearchgate.net In the context of this compound, this reaction is instrumental in introducing various aryl and heteroaryl moieties at the 6-position. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate, in a suitable solvent system.

For instance, the coupling of a 3-bromo-6-(thiophen-2-yl)pyridazine with different (hetero)aromatic boronic acids has been demonstrated to yield a series of novel thienylpyridazine derivatives. nih.gov Although the yields for some of these reactions were modest (14-28%), the methodology showcases the potential for creating diverse molecular architectures. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to improve yields and substrate scope. nih.govnih.gov The development of efficient Suzuki-Miyaura cross-coupling reactions for unprotected ortho-bromoanilines further highlights the robustness of this method for complex substrates. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl/Heteroaryl Boronic Acid Catalyst Base Solvent Product Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/Ethanol/H₂O 3-Phenyl-6-(thiophen-2-yl)pyridazine 28 nih.gov
4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/Ethanol/H₂O 3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine 25 nih.gov
Thiophen-3-ylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/Ethanol/H₂O 3-(Thiophen-3-yl)-6-(thiophen-2-yl)pyridazine 14 nih.gov
2-Fluorophenylboronic acid CataXCium A Pd G3 K₂CO₃ Dioxane/H₂O 2-(2-Fluorophenyl)aniline 97 nih.gov

The Stille coupling reaction provides an alternative route for C-C bond formation, utilizing organotin reagents as coupling partners. This method is known for its tolerance of a wide range of functional groups and is particularly useful for synthesizing complex molecules. While specific examples for the Stille coupling of this compound are not extensively detailed in the provided context, the general principles of this reaction are well-established and applicable. The reaction involves a palladium catalyst and an organostannane, offering a pathway to introduce alkyl, vinyl, aryl, and other groups onto the pyridazine (B1198779) ring.

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is highly effective for introducing alkynyl groups onto the pyridazine scaffold. wikipedia.orgnih.govlibretexts.org The reaction proceeds under mild conditions and has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgnih.gov

Several 6-phenyl-3(2H)-pyridazinones bearing different alkynyl groups at the 5-position have been successfully prepared using the Sonogashira cross-coupling reaction. researchgate.net The choice of catalyst, such as PdCl₂(PPh₃)₂, and a base like triethylamine (B128534) in a solvent such as toluene (B28343) are typical conditions for this transformation. researchgate.net Copper-free Sonogashira coupling protocols have also been developed, offering advantages in certain applications. nih.gov

Table 2: Representative Sonogashira Coupling Reactions

Terminal Alkyne Catalyst Co-catalyst Base Solvent Product Reference
Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N Toluene 4-Phenylalkynyl-6H-1,2-oxazine researchgate.net
1-Hexyne PdCl₂(PPh₃)₂ CuI Et₃N Toluene 4-Hexynyl-6H-1,2-oxazine researchgate.net
Trimethylsilylacetylene Pd(PPh₃)₄ CuI Et₂NH Benzene Aryl-TMS-alkyne youtube.com

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules. wikipedia.orgresearchgate.net The reaction's development has seen several generations of catalyst systems, allowing for the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org

The amination of bromo-substituted pyridazine derivatives has been demonstrated, showcasing the utility of this reaction for creating functionalized pyridazinones. researchgate.netchemspider.com The choice of palladium precatalyst, ligand (e.g., biaryl phosphines), and base is critical for achieving high yields and good functional group tolerance. rsc.org

Table 3: Key Parameters in Buchwald-Hartwig Amination

Amine Palladium Source Ligand Base Solvent Temperature (°C) Reference
Cyclohexane-1,2-diamine [Pd₂(dba)₃] (±)-BINAP NaOBut Toluene 80 chemspider.com
Morpholine Pd(I) dimer tBuXPhos KOtBu 1,4-Dioxane 80-100 rsc.org
Various amines Pd(OAc)₂ JohnPhos NaOtBu Toluene RT-110 wikipedia.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for forming substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.org This reaction is a powerful tool for C-C bond formation and is widely used in both academic and industrial settings. beilstein-journals.orgorganic-chemistry.org The reaction typically exhibits high trans selectivity. organic-chemistry.org

While aryl iodides are highly reactive substrates, the use of more cost-effective aryl bromides can be challenging due to competing dehalogenation reactions. beilstein-journals.org However, the development of robust catalyst systems and the use of additives like phase-transfer catalysts have expanded the scope of the Heck reaction to include aryl bromides. beilstein-journals.orgnih.gov The reaction can be performed under various conditions, including in aqueous media and under microwave irradiation, offering versatility in synthetic design. organic-chemistry.orgnih.gov

Table 4: Heck Reaction Parameters

Aryl Halide Alkene Catalyst Base Solvent Temperature (°C) Reference
Iodobenzene Styrene PdCl₂ KOAc Methanol (B129727) 120 wikipedia.org
4-Bromoacetophenone Styrene Pd(OAc)₂/NHC K₂CO₃ H₂O/DMF 80 nih.gov
Aryl Bromides/Chlorides Olefins Palladacycle phosphine (B1218219) mono-ylide Base N/A 130 organic-chemistry.org

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide. This methodology can be extended to aminocarbonylation by including an amine nucleophile, leading to the formation of amides. These reactions are valuable for synthesizing carboxylic acid derivatives and amides from aryl halides. While specific examples involving this compound are not detailed in the provided information, the general applicability of these palladium-catalyzed transformations suggests their potential for functionalizing the pyridazine core.

Nucleophilic Aromatic Substitution Pathways

The functionalization of the pyridazine ring, particularly at the C4-position, is often achieved through nucleophilic aromatic substitution (SNAr). The pyridazine ring is inherently electron-deficient, which facilitates the attack of nucleophiles, especially when activated by electron-withdrawing groups. In the context of synthesizing analogues of this compound, such as 4-alkoxy and 4-aryloxy derivatives, SNAr reactions are paramount.

The typical precursor for these syntheses would be a dihalogenated pyridazine, for instance, 6-bromo-4-chloro-3-phenylpyridazine (B12841814). The differential reactivity of the halogen atoms is key to selective substitution. The position of the nucleophilic attack is governed by the electronic environment of the carbon atoms in the pyridazine ring. The presence of the nitrogen atoms significantly influences the electron distribution, making the C4 and C5 positions susceptible to nucleophilic attack.

The general mechanism for the SNAr reaction involves two main steps:

Nucleophilic Addition: A nucleophile (e.g., an alkoxide RO⁻ or an aryloxide ArO⁻) attacks the electron-deficient carbon atom bearing a leaving group (e.g., Cl), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group.

The reaction of a 6-bromo-4-chloro-3-phenylpyridazine with various nucleophiles illustrates this pathway. For instance, treatment with sodium methoxide (B1231860) in methanol would yield 4-methoxy-6-bromo-3-phenylpyridazine. Similarly, using sodium phenoxide would result in the formation of 4-phenoxy-6-bromo-3-phenylpyridazine. The choice of solvent and reaction temperature is critical for optimizing the yield and minimizing side reactions.

PrecursorNucleophileProductTypical Conditions
6-Bromo-4-chloro-3-phenylpyridazineSodium Methoxide (NaOCH₃)4-Alkoxy-6-bromo-3-phenylpyridazineMethanol, Reflux
6-Bromo-4-chloro-3-phenylpyridazineSodium Phenoxide (NaOPh)4-Aryloxy-6-bromo-3-phenylpyridazineDMF, Heat
6-Bromo-4-chloro-3-phenylpyridazineAmmonia (NH₃)4-Amino-6-bromo-3-phenylpyridazineEthanol, High Pressure
6-Bromo-4-chloro-3-phenylpyridazineAlkylthiolate (RSNa)4-Alkylthio-6-bromo-3-phenylpyridazineTHF, Room Temp.

This table represents generalized SNAr reactions on a hypothetical precursor to form functionalized analogues.

Challenges in these reactions include controlling regioselectivity when multiple leaving groups are present. In some dihalopyridines, substitution can be directed to a specific position by carefully selecting the reaction conditions or by utilizing the inherent electronic preferences of the ring system. For example, in 2,4-dihalopyridines, nucleophilic substitution often occurs preferentially at the 4-position. nih.gov

Methodological Advancements in High-Yield and Selective Synthesis

The demand for efficient and selective synthetic routes has driven significant innovation in the preparation of pyridazine derivatives. Traditional methods often suffer from low yields, harsh reaction conditions, or a lack of regioselectivity. Recent advancements have focused on overcoming these limitations.

One of the most significant advancements is the use of metal-catalyzed cross-coupling reactions. While not strictly an SNAr pathway for introducing alkoxy or aryloxy groups, reactions like the Buchwald-Hartwig amination can be adapted for C-O coupling and are invaluable for creating diverse analogues.

A groundbreaking approach for the regioselective synthesis of functionalized pyridazines involves a Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reaction. organic-chemistry.orguzh.ch This method allows for the construction of the pyridazine core with high control over the substitution pattern. For instance, the reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can produce highly functionalized pyridazines, including 3-bromo-pyridazines, with excellent regioselectivity. organic-chemistry.orguzh.ch This strategy is particularly powerful as it builds the desired substitution pattern into the ring during its formation.

Key Features of the iEDDA approach:

High Regioselectivity: The reaction provides exclusive formation of one regioisomer. uzh.ch

Mild Conditions: The use of a Lewis acid like boron trifluoride allows the reaction to proceed under mild conditions. organic-chemistry.orguzh.ch

Broad Substrate Scope: The method is tolerant of a wide range of functional groups on both the tetrazine and the dienophile. organic-chemistry.orguzh.ch

The resulting 3-bromo-pyridazines are versatile intermediates. The bromine atom can be subsequently displaced by various nucleophiles or used in cross-coupling reactions to introduce further diversity.

Another advanced technique involves the functionalization of pyridazin-3(2H)-ones through a bromine-magnesium exchange. This method allows for the introduction of substituents at specific positions by converting a bromo-pyridazinone into a Grignard-like reagent, which can then react with various electrophiles. acs.org This offers a pathway to C-C bond formation at positions that might be difficult to access through traditional nucleophilic substitution.

MethodDescriptionAdvantagesReference
Lewis Acid-Mediated iEDDACycloaddition of s-tetrazines and silyl enol ethers to form the pyridazine ring.High regioselectivity, mild conditions, broad scope. organic-chemistry.orguzh.ch
Bromine-Magnesium ExchangeFormation of a pyridazinone Grignard reagent from a brominated precursor for reaction with electrophiles.Access to C-C bond formation, regioselective functionalization. acs.org
Palladium-Catalyzed Cross-CouplingReactions like Suzuki, Sonogashira, and Buchwald-Hartwig to form C-C, C-N, and C-O bonds.High functional group tolerance, reliable bond formation. arkat-usa.org
Direct C-H FunctionalizationActivation and substitution of C-H bonds, often using phosphonium (B103445) salt intermediates.Atom economy, late-stage functionalization of complex molecules. digitellinc.comgrantome.com

This table summarizes advanced methodologies for the synthesis of functionalized pyridazine derivatives.

These modern synthetic strategies represent a significant leap forward, enabling the efficient and controlled synthesis of complex pyridazine derivatives like this compound and its analogues for various applications in science and technology.

Reactivity Profiles and Transformational Chemistry of 6 Bromo 3 Phenylpyridazin 4 Ol Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Core

The pyridazine ring, being an electron-deficient heterocycle, generally exhibits low reactivity towards electrophilic substitution. The presence of two adjacent nitrogen atoms deactivates the ring, making reactions like nitration or halogenation on the pyridazine core challenging.

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution reactions. While specific studies on 6-bromo-3-phenylpyridazin-4-ol are not extensively detailed, related pyridazine systems demonstrate that nucleophiles can attack the carbon atoms of the ring. For instance, in other pyridazine derivatives, nucleophilic attack has been observed, leading to the displacement of leaving groups. wur.nl The presence of the bromo and hydroxyl/oxo groups will influence the regioselectivity of such attacks.

Reactivity of the Phenyl Substituent (e.g., Electrophilic Aromatic Substitution)

The phenyl group attached to the pyridazine core can undergo electrophilic aromatic substitution reactions. The pyridazine ring acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on the phenyl ring, though potentially requiring harsher conditions due to the deactivating effect of the pyridazine moiety. masterorganicchemistry.com

Transformations Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C4 position of the pyridazine ring is a key site for functionalization. It can readily undergo etherification and esterification reactions. nih.gov

Etherification: Treatment with alkyl halides or other alkylating agents in the presence of a base will yield the corresponding ether derivatives.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base or catalyst, will produce the corresponding ester derivatives.

These transformations are crucial for modifying the molecule's solubility, lipophilicity, and biological activity.

The Role of the Bromo-Substituent as a Strategic Handle for Further Functionalization

The bromine atom at the C6 position is a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. organic-chemistry.org This strategic placement allows for the synthesis of diverse derivatives with tailored properties.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. nih.govwikipedia.org The bromo substituent can be coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. nih.govrsc.orgnih.govresearchgate.net This method is widely used for creating biaryl structures and other complex molecules. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. wikipedia.org The bromo group can be reacted with a wide range of primary and secondary amines to introduce amino functionalities. chemspider.comresearchgate.netresearchgate.net This is a key method for synthesizing arylamines, which are important pharmacophores. researchgate.net

Sonogashira Coupling: This reaction allows for the formation of carbon-carbon triple bonds by coupling the bromo-pyridazine with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. organic-chemistry.org

Reductive Dehalogenation: The bromo group can also be removed through reductive dehalogenation, providing access to the corresponding debrominated pyridazine derivative. researchgate.net

The following table summarizes some key cross-coupling reactions involving the bromo substituent:

Reaction NameReagentsProduct Type
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst, baseC-C coupled biaryls/heterobiaryls
Buchwald-Hartwig AminationPrimary/secondary amine, Pd catalyst, baseC-N coupled amines
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalystC-C coupled alkynes

Interconversion between Tautomeric Forms (Pyridazin-4-ol and Pyridazin-4-one)

This compound exists in a tautomeric equilibrium with its corresponding keto form, 6-bromo-3-phenyl-1H-pyridazin-4-one. researchgate.netmasterorganicchemistry.comyoutube.com This phenomenon, known as keto-enol tautomerism, is a common feature of hydroxypyridazines. researchgate.netyoutube.com

The position of the equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. nih.govnih.gov In many cases, the pyridazinone (keto) form is the more stable and predominant tautomer, particularly in the solid state. researchgate.netresearchgate.net The interconversion between these two forms is significant as they can exhibit different chemical reactivity and biological properties.

Exploration of Photochemical and Electrochemical Reactivity

Photochemical Reactivity: The photochemical behavior of pyridazine derivatives has been a subject of interest. researchgate.nettsijournals.comtsijournals.com Irradiation of pyridazine N-oxides, for instance, can lead to photoisomerization and the formation of various reactive intermediates. nih.govpreprints.org While specific photochemical studies on this compound are limited, the presence of the pyridazine core and the phenyl chromophore suggests potential for photochemical transformations, such as ring-opening, rearrangement, or cycloaddition reactions upon UV irradiation. tsijournals.comtsijournals.com

Electrochemical Reactivity: The electrochemical properties of pyridazine derivatives have been investigated, revealing their potential for redox reactions. electrochemsci.orgpeacta.orgrsc.orgresearchgate.net Cyclic voltammetry studies on substituted pyridazines have shown that they can undergo reduction, often involving the cleavage of carbon-halogen bonds and the reduction of the pyridazine ring itself. peacta.org The presence of donor and acceptor groups on the pyridazine ring can significantly influence the redox potentials. peacta.org The electrochemical behavior of this compound could be explored to understand its electron transfer properties and potentially develop electrochemical synthetic methods. The pyridazine core itself can be electrochemically polymerized. rsc.org The sulfonyl group in some pyridazine derivatives has been shown to be transformable into other functional groups through radical pathways. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 3 Phenylpyridazin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, revealing the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy of 6-Bromo-3-phenylpyridazin-4-ol would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these signals are highly sensitive to the local electronic environment, providing clues about the proximity of electronegative atoms and the presence of aromatic systems. For instance, the protons on the phenyl ring would typically appear in the aromatic region (approximately 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) indicating the number of neighboring protons. The single proton on the pyridazine (B1198779) ring would also reside in this region. A broad signal, potentially in the downfield region, would be anticipated for the hydroxyl (-OH) proton, the exact position of which can be sensitive to solvent, concentration, and temperature.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H (ortho)7.8 - 8.0Doublet7-8
Phenyl-H (meta, para)7.4 - 7.6Multiplet-
Pyridazin-H7.2 - 7.4Singlet-
OH10.0 - 12.0Singlet (broad)-

This table presents hypothetical data for illustrative purposes.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Complementing ¹H NMR, Carbon-¹³C NMR spectroscopy provides a direct view of the carbon backbone of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicative of its hybridization (sp², sp³) and the nature of its attached atoms. The carbon atoms of the phenyl and pyridazine rings would be expected in the downfield region (typically 110-160 ppm) characteristic of aromatic and heteroaromatic systems. The carbon atom bearing the bromine (C-Br) would likely be shifted to a lower field compared to an unsubstituted carbon, while the carbon attached to the hydroxyl group (C-OH) would also exhibit a characteristic downfield shift.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
C=O (keto tautomer) / C-OH (enol tautomer)160 - 170
Phenyl-C (ipso)130 - 135
Phenyl-C (ortho, meta, para)125 - 130
Pyridazin-C (C-Br)140 - 145
Pyridazin-C (C-phenyl)150 - 155
Pyridazin-C (other)120 - 125

This table presents hypothetical data for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to map out the intricate connectivity within this compound, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent protons on the phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for piecing together the molecular fragments, for example, by showing a correlation between the phenyl protons and the pyridazine carbon to which the phenyl group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. It can provide valuable information about the three-dimensional structure and preferred conformation of the molecule, for instance, the spatial relationship between the phenyl ring and the pyridazine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) excites molecules into higher vibrational states. The resulting spectra provide a characteristic fingerprint of the molecule, revealing the presence of specific functional groups.

For this compound, key vibrational bands would be expected for the O-H stretch of the hydroxyl group, typically appearing as a broad band in the IR spectrum around 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-700 cm⁻¹ range. The presence of a strong C=O stretching band around 1650-1700 cm⁻¹ could indicate the presence of the keto tautomer, 6-bromo-3-phenylpyridazine-4(1H)-one, in equilibrium with the enol form.

Hypothetical IR and Raman Data for this compound

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
O-H stretch3400 (broad)Weak or absent
Aromatic C-H stretch3000-31003000-3100
C=O stretch (keto form)1680 (strong)1680 (medium)
C=N, C=C stretch1400-16001400-1600 (strong)
C-O stretch1200-1300Weak
C-Br stretch500-700500-700 (strong)

This table presents hypothetical data for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*). The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The extended π-system of this compound, encompassing both the phenyl and pyridazine rings, would be expected to give rise to strong absorptions in the UV region. Multiple absorption bands corresponding to π → π* and potentially n → π* transitions would be anticipated. The exact position of these bands would be influenced by the solvent polarity and the specific electronic nature of the chromophore.

Hypothetical UV-Vis Data for this compound (in Methanol)

Transition Type Hypothetical λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π~250High
π → π~320Medium
n → π*~380Low

This table presents hypothetical data for illustrative purposes.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of its fragmentation patterns. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. A key feature in the mass spectrum would be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity. This characteristic isotopic pattern is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation, with characteristic losses of fragments such as Br, CO, and cleavage of the phenyl group.

Hypothetical Mass Spectrometry Data for this compound

Ion Hypothetical m/z Interpretation
[M]⁺265/267Molecular ion (containing ⁷⁹Br/⁸¹Br)
[M-Br]⁺186Loss of a bromine radical
[M-CO]⁺237/239Loss of carbon monoxide
[C₆H₅]⁺77Phenyl cation

This table presents hypothetical data for illustrative purposes.

Inability to Generate Article on the Crystallography of this compound Due to Lack of Available Data

Despite a comprehensive search for scientific literature and crystallographic databases, no publicly available X-ray crystallography data for the chemical compound this compound could be located. As a result, the generation of a detailed and scientifically accurate article focusing on its solid-state structure and conformational analysis, as per the requested outline, is not possible at this time.

The requested article section, "4.5. X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis," necessitates specific empirical data derived from X-ray diffraction studies. This includes, but is not limited to, details of the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles. This information is fundamental to providing a definitive analysis of the molecule's three-dimensional structure in the solid state.

Searches for the compound and its molecular formula (C10H7BrN2O) did not yield any publications or database entries containing the required crystallographic information. While research on structurally related compounds, such as various substituted pyridazine and imidazopyridine derivatives, is available, this information is not applicable to the specific molecular architecture of this compound. Extrapolating data from different molecules would be scientifically unsound and would not meet the requirements for accuracy and specificity.

Therefore, until the crystal structure of this compound is determined and published in a peer-reviewed source or deposited in a crystallographic database, the creation of the requested article with the specified content remains unfeasible.

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Phenylpyridazin 4 Ol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

No published studies were found that performed DFT calculations on 6-Bromo-3-phenylpyridazin-4-ol to determine its optimized geometry and electronic properties. While research on other pyridazinone derivatives frequently employs methods like B3LYP with basis sets such as 6-31++G(d,p) to investigate their structures, this has not been applied to the title compound. mdpi.com

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution for this compound. FMO analysis is crucial for understanding a molecule's reactivity and electronic transitions, but such an investigation has not been reported for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP maps, which are valuable for predicting sites of electrophilic and nucleophilic attack, have not been computationally generated and published for this compound. Studies on similar heterocyclic systems often use MEP analysis to understand their interaction with biological targets. mdpi.com

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

While the synthesis and basic spectroscopic characterization of various pyridazinone derivatives are documented, there are no available theoretical predictions of NMR chemical shifts or IR frequencies for this compound based on computational methods.

Quantum Chemical Calculations for Energetic Profiles of Reactions and Intermediates

The energetic profiles of potential reactions involving this compound, including the structures and energies of transition states and intermediates, have not been investigated through quantum chemical calculations in the available literature.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Although molecular dynamics simulations have been used to study the behavior of some complex pyridazinone derivatives, particularly in the context of their interaction with biomolecules, no such simulations have been reported for this compound to explore its conformational flexibility or behavior in solution. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful tool for analyzing intermolecular interactions in crystal structures. However, without a determined crystal structure or specific computational studies, no Hirshfeld surface analysis for this compound has been published.

Exploration of Reaction Mechanisms via Computational Pathways

Understanding the reaction mechanisms of this compound is crucial for optimizing its synthesis and for designing novel derivatives. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a virtual laboratory to map out potential reaction pathways, identify transient intermediates, and calculate the energy barriers associated with these transformations. researchgate.netrsc.orgresearchgate.net

A computational investigation into the reaction mechanisms of this compound would typically involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are computationally optimized to find their most stable geometric conformations.

Transition State Searching: Sophisticated algorithms are employed to locate the transition state structures, which represent the highest energy point along the reaction coordinate. The identification of a transition state is a key indicator of a viable reaction pathway.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all positive vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus verifying that the identified transition state correctly links the intended species.

By calculating the energies of the reactants, transition states, and products, important thermodynamic and kinetic parameters can be determined. These parameters, such as activation energies and reaction enthalpies, provide quantitative insights into the feasibility and rate of a proposed reaction. For instance, a lower activation energy suggests a faster reaction rate.

Hypothetical Reaction Coordinate for a Nucleophilic Substitution on this compound:

Consider a hypothetical nucleophilic aromatic substitution reaction where the bromine atom at the 6-position is replaced by a nucleophile (Nu-). A computational study could elucidate the mechanism, which might proceed through a Meisenheimer complex intermediate. The data generated from such a study could be tabulated as follows:

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants (this compound + Nu-)0.00
Transition State 1 (TS1)+15.21
Meisenheimer Complex (Intermediate)+5.80
Transition State 2 (TS2)+10.51
Products (6-Nu-3-phenylpyridazin-4-ol + Br-)-8.70

This table is a hypothetical representation of data that could be generated from a DFT study and is not based on actual experimental or computational results for this specific reaction.

Such computational analyses can be invaluable for predicting the regioselectivity and stereoselectivity of reactions, guiding the choice of reagents and reaction conditions to achieve the desired chemical transformation.

Chemoinformatic Approaches for Scaffold Prioritization and Library Design

Chemoinformatics combines chemistry, computer science, and information science to analyze and organize chemical data. For a molecule like this compound, chemoinformatic methods are instrumental in assessing its potential as a "privileged scaffold" and in designing virtual libraries of related compounds for screening. gsconlinepress.comnih.govresearchgate.net

Scaffold Prioritization:

The pyridazinone core of this compound is a well-known scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. nih.govnih.gov Chemoinformatic analysis can be used to prioritize this scaffold for specific drug discovery programs. This involves:

Scaffold Hopping: Identifying structurally novel but functionally equivalent scaffolds. Starting from this compound, algorithms can search for other core structures that can present similar pharmacophoric features to a biological target. nih.govnih.gov

Diversity Analysis: Assessing the chemical diversity of a library of compounds based on the pyridazinone scaffold. This ensures that a wide range of chemical space is explored, increasing the chances of identifying active compounds. youtube.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to prioritize scaffolds that are more likely to lead to drug candidates with favorable pharmacokinetic and safety profiles. mdpi.com

Library Design:

Once the this compound scaffold is prioritized, chemoinformatic tools can be used to design a virtual library of derivatives for computational or experimental screening. biorxiv.orgyoutube.com This process typically involves:

Virtual Enumeration: Systematically adding a variety of substituents at different positions on the parent scaffold to generate a large virtual library of compounds.

Property-Based Filtering: Applying filters based on desired physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five), to select for drug-like molecules.

Docking and Scoring: If a biological target is known, the virtual library can be docked into the active site of the target protein. The compounds are then scored based on their predicted binding affinity, allowing for the selection of the most promising candidates for synthesis and experimental testing.

A hypothetical data table for a small virtual library based on the this compound scaffold might look like this:

Compound IDR1-SubstituentMolecular WeightCalculated logPPredicted Binding Affinity (kcal/mol)
BP-001-H267.12.8-7.2
BP-002-CH3281.13.2-7.5
BP-003-OCH3297.12.9-7.8
BP-004-Cl301.53.4-8.1
BP-005-NH2282.12.1-8.5

This table is a hypothetical representation of data for a virtual library and is not based on actual synthesized or tested compounds.

Through these chemoinformatic approaches, the vastness of chemical space can be navigated more efficiently, focusing resources on compounds with the highest probability of success.

Advanced Applications and Future Research Trajectories of 6 Bromo 3 Phenylpyridazin 4 Ol in Chemical Science

Development as Key Building Blocks in Diverse Organic Synthesis

The structural features of 6-bromo-3-phenylpyridazin-4-ol, namely the reactive bromine atom, the phenyl substituent, and the pyridazinone core, make it an exceptionally versatile platform for the construction of complex molecular architectures.

Scaffolds for Novel Heterocyclic Architectures

The pyridazine (B1198779) nucleus is a well-established scaffold for the synthesis of highly functionalized heterocyclic compounds. bohrium.com The presence of the bromine atom at the 6-position of this compound offers a prime site for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents, leading to the generation of diverse libraries of novel heterocyclic compounds. The phenyl group at the 3-position can also be modified, further expanding the accessible chemical space. The inherent asymmetry and rich electronic nature of the pyridazinone ring system make it an attractive starting point for the synthesis of compounds with potential applications in medicinal chemistry and material science.

Precursors for Functional Organic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaic Cells)

The photophysical properties of pyridazine derivatives are of significant interest for the development of functional organic materials. Pyridazine-based compounds have been investigated as components in organic light-emitting diodes (OLEDs) and as hosts for phosphorescent emitters. frontiersin.org The pyridazine ring, being a π-deficient system, can act as an electron acceptor moiety in donor-acceptor type molecules. This property is crucial for designing materials with efficient charge transfer characteristics, which are essential for applications in organic electronics.

Recent research has demonstrated that novel donor-acceptor molecules incorporating a pyridazine acceptor can exhibit fast thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. frontiersin.org For instance, combining a pyridazine acceptor with phenoxazine (B87303) donor units has resulted in emitters with fast delayed emission lifetimes. frontiersin.org The this compound scaffold provides a template for synthesizing new materials where the bromo and phenyl groups can be functionalized to tune the electronic and photophysical properties, potentially leading to the development of next-generation OLEDs and organic photovoltaic cells.

Role in Agrochemical Research and Development (Focus on chemical design principles)

The pyridazinone core is a prominent feature in a number of commercially successful herbicides. wikipedia.org The chemical design principles in this field often revolve around the inhibition of specific enzymes in plants. Pyridazinone derivatives have been extensively studied as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in the chlorophyll (B73375) biosynthesis pathway. acs.org

The design of novel pyridazinone-containing herbicides involves the strategic placement of various substituents on the pyridazinone ring to optimize binding to the PPO active site. For example, research has shown that introducing different functional groups at various positions on the pyridazinone scaffold can lead to potent PPO inhibitors with broad-spectrum herbicidal activity. acs.org The this compound structure offers multiple points for modification. The bromo group can be replaced with other functionalities to modulate the electronic properties and steric interactions within the enzyme's active site. The phenyl group can be substituted to enhance binding affinity and selectivity. This modular approach allows for the rational design of new agrochemicals with improved efficacy and environmental profiles.

Contribution to Novel Reagent Design and Synthetic Methodologies

While specific reagents derived directly from this compound are not widely documented, the inherent reactivity of the pyridazine ring system contributes to the development of new synthetic methodologies. The presence of both a nucleophilic nitrogen and an electrophilic carbon atom (at the bromine-substituted position) allows for a variety of chemical transformations.

The functionalization of the pyridazine scaffold itself is an active area of research, with methods being developed for selective metalations and cross-coupling reactions. bohrium.com These advancements in synthetic methodology, often utilizing pyridazine derivatives as model systems, expand the toolbox available to organic chemists for the construction of complex molecules. The principles learned from the reactions of compounds like this compound can be applied to the synthesis of other important heterocyclic systems.

Application in Corrosion Inhibition Studies (from a material science perspective)

Organic compounds containing heteroatoms such as nitrogen and oxygen, particularly those with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic media. electrochemsci.org These molecules function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. electrochemsci.org

Studies on compounds structurally related to this compound have demonstrated their potential as corrosion inhibitors. For instance, 6-phenylpyridazin-3(2H)one has been shown to be a good mixed-type inhibitor for C38 steel in hydrochloric acid. electrochemsci.orgnajah.edu The inhibition efficiency of such compounds is attributed to the presence of the pyridazine ring, the phenyl group, and the heteroatoms, which facilitate strong adsorption onto the metal surface. electrochemsci.org Another related compound, 6-bromo-3-nitro-2-phenylimidazol[1,2-α]pyridine, has also been identified as an effective corrosion inhibitor for steel in sulfuric acid. researchgate.net These findings suggest that this compound, with its combination of a pyridazine ring, a phenyl group, a bromine atom, and a hydroxyl group, possesses the key structural features required for effective corrosion inhibition and warrants further investigation in this area from a material science perspective.

The table below summarizes the corrosion inhibition data for a related pyridazinone derivative, 6-phenylpyridazin-3(2H)one, on C38 steel in 1 M HCl.

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)
0936-
10⁻⁶42554.6
10⁻⁵29868.2
10⁻⁴18580.2
5x10⁻⁴11288.0
10⁻³8990.5

Data adapted from a study on 6-phenylpyridazin-3(2H)one.

Exploration in Sensor and Laser Technologies (from a material science perspective)

The unique electronic and photophysical properties of pyridazine and related pyridine (B92270) derivatives make them promising candidates for applications in sensor and laser technologies.

Pyridine derivatives have been successfully employed as fluorescent sensors for the detection of various metal cations. mdpi.com The nitrogen atoms in the heterocyclic ring can act as binding sites for metal ions, leading to changes in the fluorescence properties of the molecule. mdpi.com This principle can be extended to pyridazine-based sensors. The this compound scaffold could be functionalized to create selective and sensitive fluorescent probes for specific analytes.

In the realm of laser technology, laser-induced synthesis has been explored as a solvent-free method for preparing heterocyclic compounds, including phenylthiazolo[5,4-b]pyridine derivatives. nih.gov Furthermore, the photophysical properties of molecules can be influenced by their crystalline packing, which has implications for optoelectronic applications. acs.org The study of excited state intramolecular proton transfer (ESIPT) in crystalline systems is crucial for developing new materials with tailored optical properties. acs.org The potential for tuning the solid-state emission of pyridazine derivatives through crystal engineering opens up possibilities for their use in solid-state lasers and other photonic devices.

Green Chemistry Aspects in Synthesis and Application of Pyridazin-4-ols

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly influencing the synthesis and application of heterocyclic compounds like this compound. fordham.edu This section explores the adoption of greener methodologies in the synthesis of the pyridazin-4-ol core structure and the environmentally conscious applications of this class of compounds. The focus is on reducing environmental impact through innovative synthetic strategies that prioritize efficiency, safety, and sustainability. nih.govresearchgate.net

The synthesis of the pyridazinone ring, the core of pyridazin-4-ols, traditionally involves the condensation of 1,4-dicarbonyl compounds, such as ketoacids or their esters, with hydrazine (B178648) derivatives. sphinxsai.com While effective, these methods often rely on volatile organic solvents, high temperatures, and sometimes hazardous reagents. The evolution towards greener synthetic protocols aims to mitigate these drawbacks.

A significant advancement in the green synthesis of pyridazinones is the move towards solvent-free or solid-state reactions. ewha.ac.kr These methods not only reduce the environmental burden associated with solvent waste but can also lead to higher yields, shorter reaction times, and simpler work-up procedures. Grinding techniques and microwave irradiation are prominent examples of energy-efficient, solvent-free approaches. ewha.ac.kr For instance, the synthesis of 4,5-dihydropyridazin-3(2H)-ones has been achieved under solvent-free conditions using silica (B1680970) gel as a solid support and microwave irradiation, demonstrating a significant improvement over conventional heating methods.

The choice of solvent is a critical factor in green chemistry. researchgate.net Research has focused on replacing hazardous solvents with more benign alternatives. In the context of pyridazine synthesis, the strategic selection of solvents can even direct the reaction pathway. For example, Cu(II)-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones yield different products depending on the solvent: 1,6-dihydropyridazines are formed in acetonitrile (B52724) (MeCN), while pyridazines are obtained directly when using acetic acid (AcOH). organic-chemistry.org This highlights the dual role of the solvent as a reaction medium and a reaction parameter.

Catalysis is another cornerstone of green chemistry, offering pathways that are more selective and efficient. The development of novel catalytic systems for pyridazine synthesis is an active area of research. Lewis acid-mediated inverse electron demand Diels-Alder reactions have been employed for the synthesis of functionalized pyridazines, including 3-bromo-pyridazines, under mild conditions. organic-chemistry.org This approach provides a greener alternative to methods that may require harsh conditions or stoichiometric, toxic reagents. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira are widely used to functionalize the pyridazine core, including bromo-substituted variants. researchgate.netmdpi.com Green chemistry efforts in this domain focus on developing more stable and recyclable catalysts, using lower catalyst loadings, and employing environmentally benign solvents like water. mdpi.com

Visible-light photocatalysis represents a cutting-edge green synthetic tool. rsc.org It uses light as a clean and renewable reagent to drive chemical transformations under extremely mild conditions. While specific applications to this compound are still emerging, the synthesis of related heterocyclic structures via photocatalyzed cycloadditions demonstrates the immense potential of this technology to create complex molecules with minimal environmental impact. rsc.org

The table below summarizes and compares conventional and green synthetic approaches applicable to the pyridazinone scaffold.

ParameterConventional MethodGreen AlternativeAdvantage of Green MethodReference
Energy Source Conventional heating (reflux)Microwave IrradiationReduced reaction times, energy efficiency
Solvent Volatile organic solvents (e.g., Benzene, Toluene)Solvent-free (grinding), Water, Acetic AcidReduced waste, lower toxicity, improved safety ewha.ac.krorganic-chemistry.org
Catalysis Stoichiometric reagents, harsh acids/basesLewis Acids (e.g., BF₃), Copper (II) salts, Palladium catalystsHigher selectivity, milder conditions, lower waste organic-chemistry.orgorganic-chemistry.org
Reaction Type CondensationInverse electron demand Diels-Alder, PhotocatalysisHigh regioselectivity, use of renewable energy, novel bond formations organic-chemistry.orgrsc.org
Reagents Bromine in acetic acid for brominationN-Bromosuccinimide (NBS) in greener solventsEasier handling, improved selectivity nih.gov

The application of green chemistry principles extends beyond synthesis to the entire lifecycle of a chemical, including its ultimate fate in the environment. nih.gov Designing molecules for degradation is a key goal. nih.gov This involves creating compounds that perform their intended function and then break down into innocuous substances, preventing persistence and long-term environmental accumulation. Research into the biodegradability of pyridazinone derivatives is a crucial future direction to ensure their environmental compatibility.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-3-phenylpyridazin-4-ol, and how is purity validated?

The synthesis of brominated heterocyclic compounds like this compound typically involves refluxing precursors with amino reagents in glacial acetic acid, followed by recrystallization (e.g., ethanol). Purity is confirmed via thin-layer chromatography (TLC) using silica gel plates and a mobile phase such as cyclohexane:ethyl acetate (2:1), visualized under UV light . For structural analogs, FT-IR and 1H NMR^1 \text{H NMR} (DMSO-d6) are employed to verify functional groups and proton environments, with characteristic peaks for C=O (1705 cm1^{-1}), C-Br (528 cm1^{-1}), and aromatic protons (δ 7.39–8.11 ppm) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O, C-Br, N-H stretching).
  • 1H NMR^1 \text{H NMR} : Resolves aromatic and substituent proton environments.
  • TLC/HPLC : Ensures homogeneity and monitors reaction progress. For example, FT-IR peaks at 3090 cm1^{-1} (N-H) and 1605 cm1^{-1} (C6_6H5_5) are diagnostic for phenyl-substituted analogs .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

SC-XRD with programs like SHELXL (for refinement) and ORTEP-III (for visualization) enables precise determination of bond lengths, angles, and intermolecular interactions. SHELXL automates space-group determination and handles anomalous scattering for heavy atoms (e.g., bromine), while ORTEP-III generates thermal ellipsoid plots to assess atomic displacement parameters . For brominated compounds, anomalous dispersion effects improve phase resolution, critical for confirming substitution patterns .

Q. What strategies address contradictions in reported biological activities of this compound analogs?

Discrepancies in biological data (e.g., anthelmintic vs. antibacterial efficacy) require:

  • Dose-response studies : To identify non-linear effects.
  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., MIC values for antibiotics).
  • Structural benchmarking : Cross-validate synthetic routes and purity to rule out impurities as confounding factors . Contradictions may arise from divergent assay conditions (e.g., pH, solvent) or cell-line variability, necessitating replication under controlled parameters .

Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of this compound derivatives?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for enhanced reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding poses with target proteins (e.g., p38 MAP kinase), informing substituent modifications at the 3-phenyl or 6-bromo positions. For example, bromine’s electron-withdrawing effect may enhance electrophilic interactions in active sites .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues include:

  • Byproduct formation : Optimize reaction time/temperature to minimize side reactions (e.g., debromination).
  • Purification : Transition from recrystallization to column chromatography for larger batches.
  • Stability : Assess degradation under varying pH and storage conditions (e.g., light sensitivity of brominated aromatics) .

Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting crystallographic data for brominated pyridazine derivatives?

Discrepancies in unit-cell parameters or bond angles may arise from:

  • Polymorphism : Different crystal packing modes.
  • Disorder : Bromine atoms occupying multiple positions. Use PLATON (for symmetry checks) and SHELXL’s TWIN commands to model disorder. Cross-validate with spectroscopic data to confirm molecular integrity .

Q. What protocols ensure reproducibility in biological assays for this compound-based compounds?

  • Standardized assays : Use reference compounds (e.g., metformin for antidiabetic studies) as positive controls.
  • Triplicate runs : Account for inter-experimental variability.
  • Blinded analysis : Mitigate observer bias in activity scoring .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of bromine substituents .
  • Characterization : Combine SC-XRD with 13C NMR^{13} \text{C NMR} to resolve quaternary carbon environments .
  • Data reporting : Include full crystallographic tables (CIF files) and raw spectral data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.